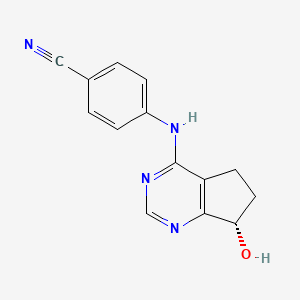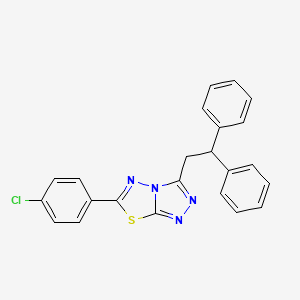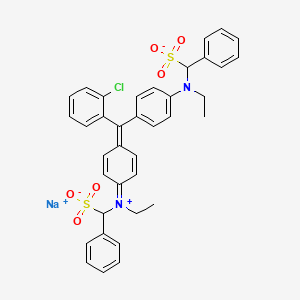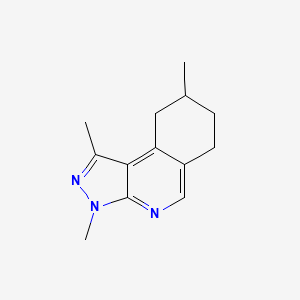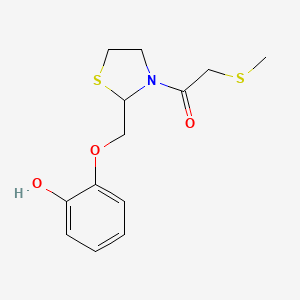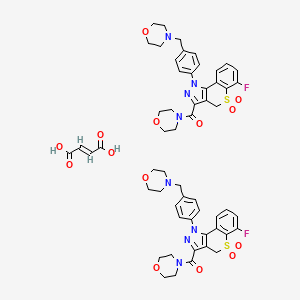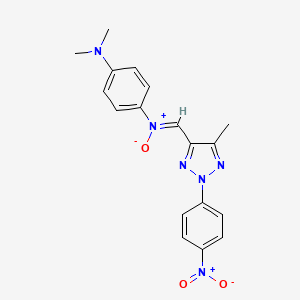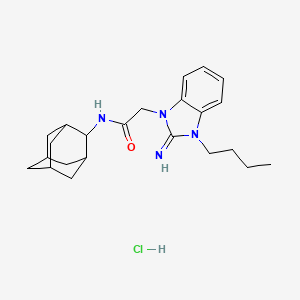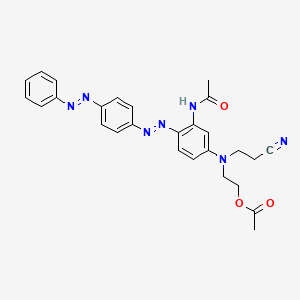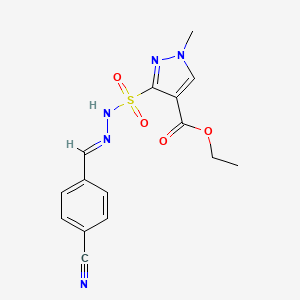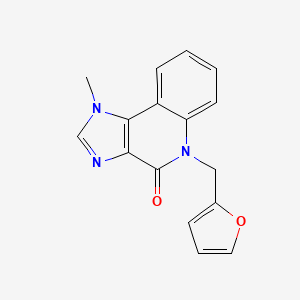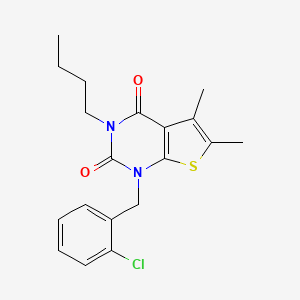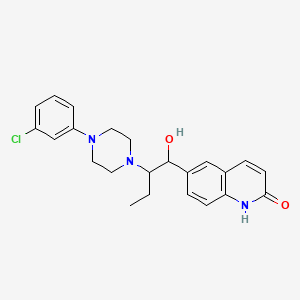![molecular formula C44H62N8O11 B15190174 (E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate CAS No. 95894-14-7](/img/structure/B15190174.png)
(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate is a complex organic compound that may have applications in various fields such as chemistry, biology, medicine, and industry. This compound consists of multiple functional groups, including a benzimidazole core, a piperazine ring, and an enedionic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Enedionic Acid Moiety: This step may involve the reaction of the benzimidazole derivative with maleic acid or its derivatives under specific conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the benzimidazole core.
Reduction: Reduction reactions could target the double bonds in the enedionic acid moiety.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the benzimidazole or piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to saturated compounds.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential interactions with biological macromolecules or its effects on cellular processes.
Medicine
Medically, the compound could be investigated for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.
Industry
Industrially, it might find applications in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways.
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole cores.
Piperazine Derivatives: Compounds containing piperazine rings.
Enedionic Acid Derivatives: Compounds with similar enedionic acid moieties.
Uniqueness
The uniqueness of (E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
特性
CAS番号 |
95894-14-7 |
|---|---|
分子式 |
C44H62N8O11 |
分子量 |
879.0 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate |
InChI |
InChI=1S/2C18H26N4O.2C4H4O4.H2O/c2*1-3-13-23-14-12-22-17-7-5-4-6-16(17)19-18(22)15-21-10-8-20(2)9-11-21;2*5-3(6)1-2-4(7)8;/h2*3-7H,1,8-15H2,2H3;2*1-2H,(H,5,6)(H,7,8);1H2/b;;2*2-1+; |
InChIキー |
LGSOHLJOEMZMAI-VNKKNNBQSA-N |
異性体SMILES |
CN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCOCC=C.CN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCOCC=C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.O |
正規SMILES |
CN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCOCC=C.CN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCOCC=C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-but-2-enedioic acid;2-(cyclopropylmethoxy)-N-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]carbamoyl]benzamide](/img/structure/B15190102.png)
